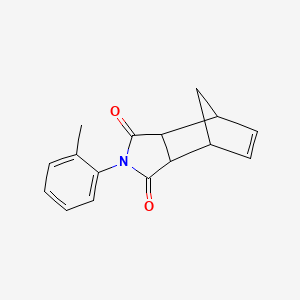
2-(2,5-Dimethylphenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dimethylphenyl)-2-oxoethyl 2,3-Diphenylchinoxalin-6-carboxylat ist eine komplexe organische Verbindung, die zur Chinoxalin-Familie gehört. Chinoxaline sind heterozyklische Verbindungen, die einen Benzolring enthalten, der mit einem Pyrazinring verschmolzen ist. Diese spezielle Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Chinoxalinkern umfasst, der mit Phenyl- und Carboxylatgruppen substituiert ist, sowie einen Dimethylphenyl- und Oxoethylrest.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2,5-Dimethylphenyl)-2-oxoethyl 2,3-Diphenylchinoxalin-6-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Ein übliches Verfahren umfasst die Kondensation von 2,3-Diphenylchinoxalin-6-carbonsäure mit 2-(2,5-Dimethylphenyl)-2-oxoethylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan unter Rückflussbedingungen durchgeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Der Prozess wird auf Ausbeute und Reinheit optimiert, wobei häufig automatisierte Reaktoren und Durchflussverfahren eingesetzt werden, um eine gleichmäßige Produktion zu gewährleisten. Reinigungsschritte wie Umkristallisation oder Chromatographie werden eingesetzt, um das Endprodukt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(2,5-Dimethylphenyl)-2-oxoethyl 2,3-Diphenylchinoxalin-6-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Carboxylatgruppe durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nucleophile wie Amine oder Alkohole in Gegenwart eines Katalysators.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Chinoxalinderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.
Reduktion: Bildung von reduzierten Chinoxalinderivaten.
Substitution: Bildung von substituierten Chinoxalinderivaten mit neuen funktionellen Gruppen, die die Carboxylatgruppe ersetzen.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dimethylphenyl)-2-oxoethyl 2,3-Diphenylchinoxalin-6-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Untersucht auf seine potenzielle Verwendung in der Medikamentenentwicklung, insbesondere zur gezielten Ansteuerung spezifischer molekularer Signalwege.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren und Farbstoffen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(2,5-Dimethylphenyl)-2-oxoethyl 2,3-Diphenylchinoxalin-6-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann es bestimmte Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu seinen potenziellen krebshemmenden Wirkungen führt. Die genauen Signalwege und molekularen Zielstrukturen können je nach spezifischer Anwendung und Nutzungskontext variieren.
Wirkmechanismus
The mechanism of action of 2-(2,5-Dimethylphenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,3-Diphenylchinoxalin-6-carboxylat: Fehlt die Dimethylphenyl- und Oxoethylgruppe, wodurch es weniger komplex ist.
2-(2,5-Dimethylphenyl)-2-oxoethylchinoxalin: Ähnliche Struktur, aber ohne die Diphenyl- und Carboxylatgruppen.
Einzigartigkeit
2-(2,5-Dimethylphenyl)-2-oxoethyl 2,3-Diphenylchinoxalin-6-carboxylat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C31H24N2O3 |
|---|---|
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 2,3-diphenylquinoxaline-6-carboxylate |
InChI |
InChI=1S/C31H24N2O3/c1-20-13-14-21(2)25(17-20)28(34)19-36-31(35)24-15-16-26-27(18-24)33-30(23-11-7-4-8-12-23)29(32-26)22-9-5-3-6-10-22/h3-18H,19H2,1-2H3 |
InChI-Schlüssel |
YNWCIKLZTZIOBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11672416.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B11672418.png)

![(5Z)-5-{5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672428.png)
![Ethyl 4-{[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoate](/img/structure/B11672437.png)
![5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672440.png)
![N'-[(E)-1-(3,4-dichlorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11672448.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11672454.png)
![4-{(E)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11672459.png)
![2-methoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B11672466.png)

![2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11672475.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11672481.png)
![2-{[3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11672495.png)
